benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
Description
Benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazin core. This structure integrates a thiazole ring fused to a pyridazine moiety, with a 4-oxo group at position 4, a methyl substituent at position 2, and a furan-2-yl group at position 5.
Properties
IUPAC Name |
benzyl 2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-12-20-17-18(27-12)16(14-8-5-9-25-14)21-22(19(17)24)10-15(23)26-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXJIYAQALJMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)OCC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated ketone under basic conditions.
Construction of the Pyridazine Ring: The thiazole intermediate is then reacted with a hydrazine derivative to form the pyridazine ring.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with benzyl alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazole and pyridazine rings, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thiazole and pyridazine rings.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and biomedical research.
Industry
In the materials science field, the compound’s unique electronic properties could be exploited in the development of organic semiconductors, photovoltaic materials, and other advanced materials.
Mechanism of Action
The mechanism by which benzyl 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to produce therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Thiazolo[4,5-d]Pyridazin vs. Pyrimido[4,5-d][1,3]Oxazin
The target compound’s thiazolo[4,5-d]pyridazin core differs from pyrimido[4,5-d][1,3]oxazin derivatives (e.g., compounds 16c , 16d , 16e in ) by replacing the oxazin oxygen with a sulfur atom. This substitution may alter electronic properties and bioavailability. For instance, sulfur-containing heterocycles often exhibit enhanced metabolic stability compared to oxygen analogs .
Isoxazolo[4,5-d]Pyridazin Derivatives
The sulfonamide derivative 4-(3,7-dimethyl-4-oxo-4,5-dihydro-isoxazolo[4,5-d]pyridazin-5-yl)benzene-sulfonamide () replaces the thiazole ring with an isoxazole. The sulfonamide group in this compound introduces hydrogen-bonding capabilities absent in the target molecule .
Substituent Analysis
Furan-2-yl vs. Arylpiperazinyl Groups
The furan-2-yl group in the target compound contrasts with the 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl substituent in compounds 16c–16e (). Furan rings are less polar than piperazine-containing aryl groups, which may reduce solubility but improve membrane permeability. Piperazine moieties are commonly used to enhance binding to central nervous system targets .
Benzyl Acetate vs. Acrylamide Side Chains
The benzyl acetate side chain in the target compound differs from the acrylamide groups in 16c–16e . Acrylamides are reactive Michael acceptors, enabling covalent binding to cysteine residues in proteins (e.g., kinase inhibitors). In contrast, the benzyl acetate group is hydrolytically labile, suggesting a prodrug mechanism for the target compound .
HPLC Purity and Retention Times
While HPLC data for the target compound are unavailable in the evidence, analogs like 16c (99.34% purity, 9.37 min retention time) and 16d (97.05%, 11.98 min) demonstrate the importance of substituent bulk on chromatographic behavior. The furan-2-yl group’s smaller size may result in shorter retention times compared to bulkier arylpiperazinyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
